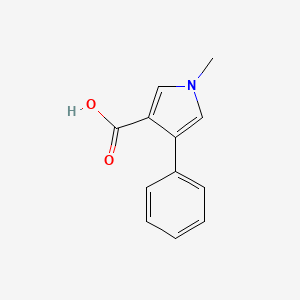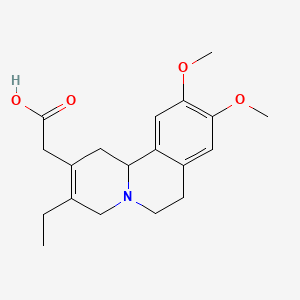
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid is a complex organic compound with a unique structure. It belongs to the class of benzoquinolizines, which are known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves multiple steps. One of the key synthetic routes includes the total synthesis from the (–)-ester (ethyl 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine-2-acetate) of known configuration . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
科学研究应用
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine: A closely related compound with similar structural features.
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol: Another compound with a similar core structure but different functional groups.
Uniqueness
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid stands out due to its specific acetic acid functional group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
84254-95-5 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizin-2-yl)acetic acid |
InChI |
InChI=1S/C19H25NO4/c1-4-12-11-20-6-5-13-8-17(23-2)18(24-3)10-15(13)16(20)7-14(12)9-19(21)22/h8,10,16H,4-7,9,11H2,1-3H3,(H,21,22) |
InChI 键 |
MRYCPUFOGFAHTC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


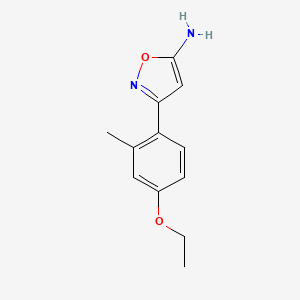
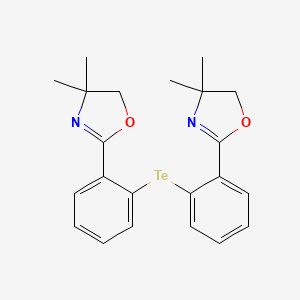



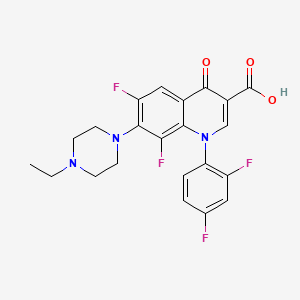
![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

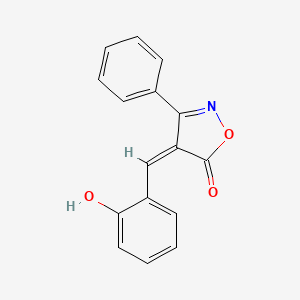
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)


